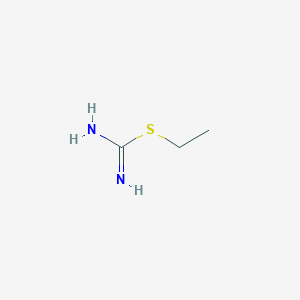

s-Ethylisothiourea

Übersicht

Beschreibung

S-Ethylisothiourea is a small molecule compound known for its role as a nitric oxide synthase inhibitor. It has the chemical formula C₃H₈N₂S and is structurally characterized by the presence of an ethyl group attached to an isothiourea moiety

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: S-Ethylisothioharnstoff kann durch die Reaktion von Ethylamin mit Thioharnstoff synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen der Reaktanten in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol, unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsmethoden: Im industriellen Maßstab wird S-Ethylisothioharnstoff häufig aus S-Ethylisothioharnstoff-Hydrobromid hergestellt. Das Hydrobromidsalz wird mit einer Base, wie z. B. Natriumhydroxid, umgesetzt, um die freie Basenform von S-Ethylisothioharnstoff freizusetzen .

Arten von Reaktionen:

Oxidation: S-Ethylisothioharnstoff kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid reduziert werden.

Substitution: S-Ethylisothioharnstoff kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethylgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; normalerweise in wasserfreien Lösungsmitteln wie Tetrahydrofuran durchgeführt.

Substitution: Verschiedene Nukleophile wie Halogenide oder Amine; Reaktionen werden oft in polaren Lösungsmitteln wie Dimethylsulfoxid durchgeführt.

Hauptprodukte:

Oxidation: Bildung von Sulfoxiden oder Sulfonen.

Reduktion: Umwandlung in die entsprechenden Thiol- oder Amin-Derivate.

Substitution: Bildung von substituierten Isothioharnstoff-Derivaten.

Wissenschaftliche Forschungsanwendungen

S-Ethylisothioharnstoff wurde ausführlich auf seine inhibitorischen Wirkungen auf die Stickstoffoxidsynthase untersucht, was ihn zu einem wertvollen Werkzeug in der biomedizinischen Forschung macht. Er wird verwendet, um die Rolle von Stickstoffoxid in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen, darunter Entzündungen, Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen . Zusätzlich wird S-Ethylisothioharnstoff bei der Synthese anderer bioaktiver Verbindungen und als Reagenz in der organischen Synthese eingesetzt .

5. Wirkmechanismus

Der primäre Wirkmechanismus von S-Ethylisothioharnstoff beinhaltet die Hemmung von Stickstoffoxidsynthase-Enzymen. Durch die Bindung an die aktive Stelle dieser Enzyme verhindert S-Ethylisothioharnstoff die Umwandlung von L-Arginin zu Stickstoffoxid, wodurch die Produktion von Stickstoffoxid reduziert wird . Diese Hemmung beeinflusst verschiedene molekulare Ziele und Signalwege, einschließlich der Modulation des Gefäßtonus, der Immunantwort und der Neurotransmission .

Ähnliche Verbindungen:

Thioharnstoff: Strukturell ähnlich zu S-Ethylisothioharnstoff, jedoch mit einem Wasserstoffatom anstelle einer Ethylgruppe.

S-Methylisothioharnstoff: Ähnliche Struktur mit einer Methylgruppe anstelle einer Ethylgruppe.

N-Methylthioharnstoff: Eine weitere verwandte Verbindung mit einer Methylgruppe, die an das Stickstoffatom gebunden ist.

Einzigartigkeit: S-Ethylisothioharnstoff ist aufgrund seiner spezifischen inhibitorischen Wirkung auf die Stickstoffoxidsynthase und seiner Ethylgruppe einzigartig, die im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht .

Wirkmechanismus

The primary mechanism of action of S-Ethylisothiourea involves the inhibition of nitric oxide synthase enzymes. By binding to the active site of these enzymes, this compound prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of nitric oxide . This inhibition affects various molecular targets and pathways, including the modulation of vascular tone, immune response, and neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Thiourea: Structurally similar to S-Ethylisothiourea, but with a hydrogen atom instead of an ethyl group.

S-Methylisothiourea: Similar structure with a methyl group instead of an ethyl group.

N-Methylthiourea: Another related compound with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific inhibitory action on nitric oxide synthase and its ethyl group, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

IUPAC Name |

ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIZBHJTOHUOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1071-37-0 (mono-hydrobromide) | |

| Record name | Etiron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50183973 | |

| Record name | Etiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-20-1 | |

| Record name | S-Ethylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethylisothiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYLISOTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

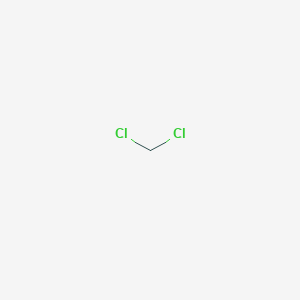

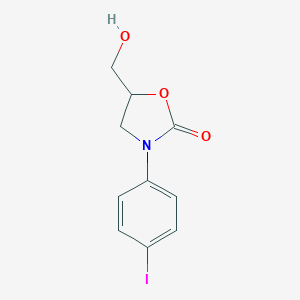

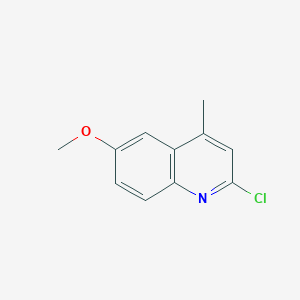

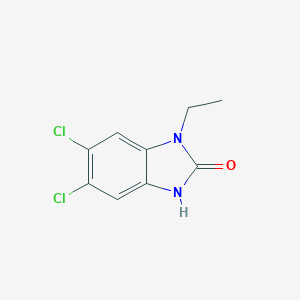

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)

![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)